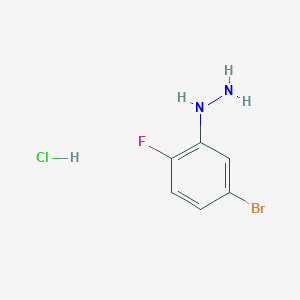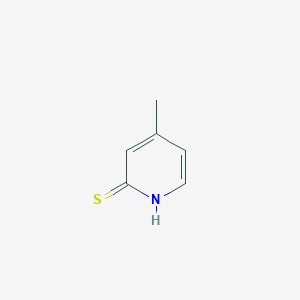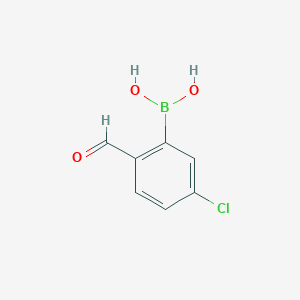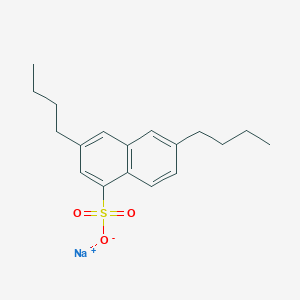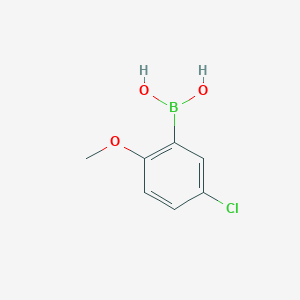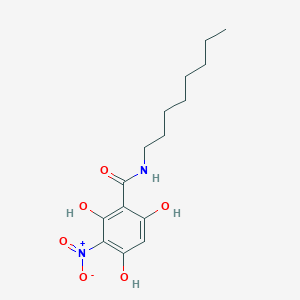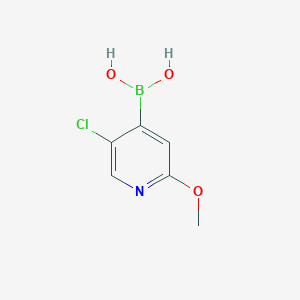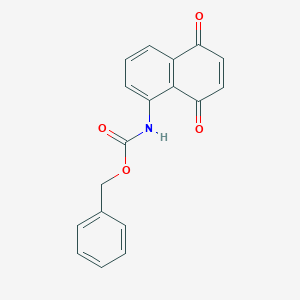
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.
Effets Biochimiques Et Physiologiques
CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.
Orientations Futures
There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.
Applications De Recherche Scientifique
CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
129112-30-7 |
|---|---|
Nom du produit |
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone |
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22) |
Clé InChI |
HWUUKAGLKUIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Autres numéros CAS |
129112-30-7 |
Synonymes |
5-(N-carbobenzyloxyamino)-1,4-naphthoquinone 5-CBON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

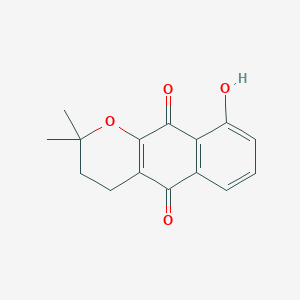
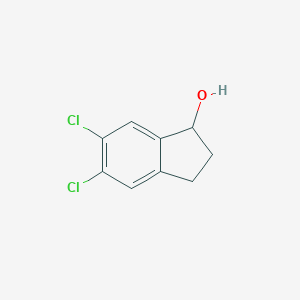
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
